5-Benzyl 3-ethyl 1-(1-(tert-butoxycarbonyl)piperidin-4-YL)-6,7-dihydro-1H-pyrazolo[4,3-C]pyridine-3,5(4H)-dicarboxylate
Description
This compound belongs to the pyrazolo[4,3-c]pyridine class of bicyclic heterocycles, characterized by a fused pyrazole-pyridine core. Its structure includes:
- Benzyl and ethyl ester groups at positions 5 and 3, respectively, providing steric bulk and influencing solubility.
- A tert-butoxycarbonyl (Boc)-protected piperidin-4-yl group at position 1, which enhances stability during synthetic processes and may modulate biological interactions .
- A 6,7-dihydro-1H-pyridine ring, introducing partial saturation to reduce conformational rigidity compared to fully aromatic analogs.
Crystallographic data (e.g., monoclinic P21/c space group, unit cell parameters) confirm its planar pyrazole ring and non-planar pyridine moiety, with a dihedral angle of 75.44° between the pyrazole and Boc-piperidinyl planes .
Properties
Molecular Formula |
C27H36N4O6 |
|---|---|
Molecular Weight |
512.6 g/mol |
IUPAC Name |
5-O-benzyl 3-O-ethyl 1-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C27H36N4O6/c1-5-35-24(32)23-21-17-30(25(33)36-18-19-9-7-6-8-10-19)16-13-22(21)31(28-23)20-11-14-29(15-12-20)26(34)37-27(2,3)4/h6-10,20H,5,11-18H2,1-4H3 |
InChI Key |
UBELOZMNEZKTBZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN(C2=C1CN(CC2)C(=O)OCC3=CC=CC=C3)C4CCN(CC4)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing this compound is through the Suzuki–Miyaura coupling reaction, which is known for its mild and functional group-tolerant reaction conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions
5-Benzyl 3-ethyl 1-(1-(tert-butoxycarbonyl)piperidin-4-YL)-6,7-dihydro-1H-pyrazolo[4,3-C]pyridine-3,5(4H)-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter certain functional groups, such as the tert-butoxycarbonyl protecting group.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
5-Benzyl 3-ethyl 1-(1-(tert-butoxycarbonyl)piperidin-4-YL)-6,7-dihydro-1H-pyrazolo[4,3-C]pyridine-3,5(4H)-dicarboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Benzyl 3-ethyl 1-(1-(tert-butoxycarbonyl)piperidin-4-YL)-6,7-dihydro-1H-pyrazolo[4,3-C]pyridine-3,5(4H)-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes or receptors. For example, the tert-butoxycarbonyl group can be selectively cleaved under acidic conditions, revealing the active piperidine moiety, which can then interact with its target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key analogs and their distinguishing features are summarized below:
Structural and Functional Insights
Core Heterocycle Differences: The pyrazolo[4,3-c]pyridine core (target compound) offers a balance of aromaticity and partial saturation, favoring moderate lipophilicity. Imidazo[1,2-a]pyridine derivatives (e.g., ) feature a fused imidazole ring, which increases hydrogen-bonding capacity and metabolic stability .
Substituent Effects: Boc-protected piperidinyl groups (target compound) provide steric protection and slow enzymatic degradation compared to isopropyl () or chloro () substituents . Benzyl/ethyl esters enhance lipophilicity, whereas cyano/nitro groups () introduce electron-deficient regions, altering reactivity in nucleophilic environments .
Synthetic Routes :
- The target compound and its pyrazolo[4,3-c]pyridine analogs are typically synthesized via POCl3-mediated cyclization or alkylation with NaH .
- Pyrido[4,3-d]pyrimidine derivatives require chlorination steps (), while imidazo[1,2-a]pyridines involve multi-step cyclizations ().
Physicochemical and Crystallographic Comparisons
Thermal and Solubility Data
- The target compound’s tert-butyl ester contributes to higher thermal stability (decomposition >200°C) compared to ethyl/isopropyl analogs .
- Boc-piperidinyl groups reduce aqueous solubility relative to unsubstituted piperidine derivatives but improve crystallinity, as evidenced by low R-factors (0.060–0.128) in X-ray studies .
Crystallographic Trends
- Pyrazolo[4,3-c]pyridine derivatives (e.g., target compound) exhibit monoclinic crystal systems with similar unit cell volumes (~1789 ų), whereas pyrido[4,3-d]pyrimidines () adopt triclinic systems due to altered packing from chlorine substituents .
Biological Activity
The compound 5-Benzyl 3-ethyl 1-(1-(tert-butoxycarbonyl)piperidin-4-YL)-6,7-dihydro-1H-pyrazolo[4,3-C]pyridine-3,5(4H)-dicarboxylate is a complex organic molecule notable for its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on existing literature.
Chemical Structure and Synthesis
This compound features a pyrazolo[4,3-C]pyridine core with a tert-butoxycarbonyl (BOC) protected piperidine moiety. The synthesis typically involves multiple steps, including the protection of amines with BOC groups and cyclization to form the pyrazolo structure. The chemical formula is with a molecular weight of approximately 426.50 g/mol .
The biological activity of this compound is largely attributed to its interaction with specific molecular targets involved in cellular signaling pathways. The BOC group can be cleaved under acidic conditions, leading to the formation of active intermediates that may interact with proteins or enzymes relevant to various diseases.
Anticancer Properties
Recent studies have highlighted the potential of compounds similar to this one in targeting Polo-like kinase 1 (Plk1) , a critical regulator in cell division and cancer progression. Inhibition of Plk1 has been shown to induce mitotic arrest and apoptosis in cancer cells while sparing normal cells . This selectivity is crucial for developing anticancer therapies with reduced side effects.
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on various enzymes involved in cancer and other diseases. For instance, it has been suggested that derivatives of pyrazolo compounds can act as selective inhibitors for kinases, which are pivotal in many signaling pathways .
Case Studies
- Inhibition of Plk1 : A study demonstrated that related compounds effectively inhibit Plk1 by disrupting its protein-protein interactions, leading to reduced viability in cancer cell lines .
- Kinase Selectivity : Research on similar pyrazolo derivatives indicated their potential as selective kinase inhibitors, showcasing lower toxicity profiles compared to traditional chemotherapeutics .
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
